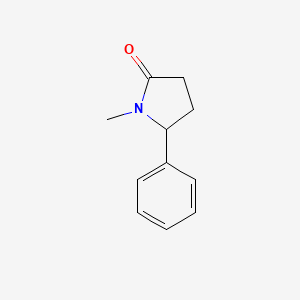![molecular formula C16H15NO B14629748 9-[2-(ethenyloxy)ethyl]-9H-carbazole CAS No. 53807-86-6](/img/structure/B14629748.png)
9-[2-(ethenyloxy)ethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(ethenyloxy)ethyl]-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(ethenyloxy)ethyl]-9H-carbazole typically involves the reaction of carbazole with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2-(ethenyloxy)ethyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted carbazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-[2-(ethenyloxy)ethyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, carbazole derivatives are studied for their potential therapeutic applications. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential use as pharmaceuticals. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mécanisme D'action
The mechanism of action of 9-[2-(ethenyloxy)ethyl]-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-ethylcarbazole: A simpler derivative of carbazole with similar electronic properties.
9-vinylcarbazole: Another derivative with a vinyl group, used in polymer synthesis.
9-(2-hydroxyethyl)carbazole: A hydroxylated derivative with different reactivity and applications.
Uniqueness
9-[2-(ethenyloxy)ethyl]-9H-carbazole is unique due to its ethenyloxyethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
53807-86-6 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
9-(2-ethenoxyethyl)carbazole |
InChI |
InChI=1S/C16H15NO/c1-2-18-12-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10H,1,11-12H2 |
Clé InChI |
LODMJQSOAGJVDS-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


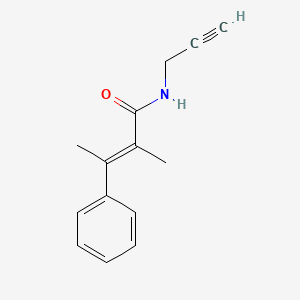
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
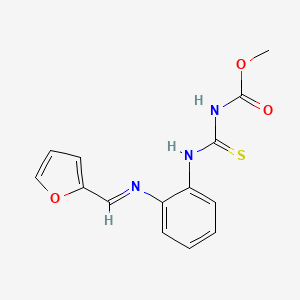
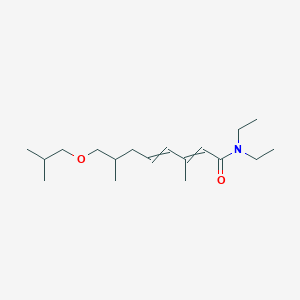

![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
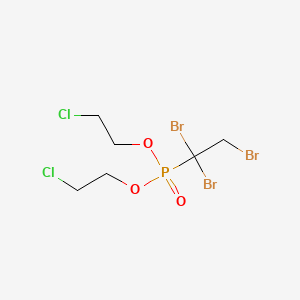
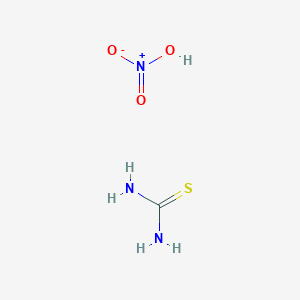
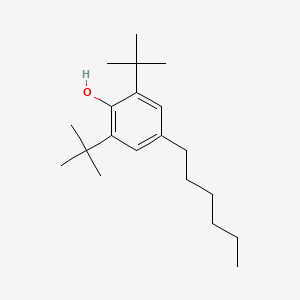
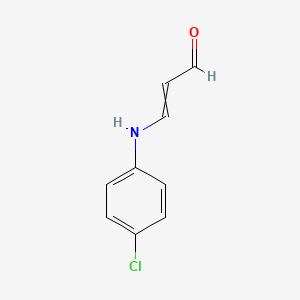


![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
